6-Heptyn-2-ol, (R)-
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Description
6-Heptyn-2-ol, ®- is a chemical compound with the molecular formula C7H12O . It has a CAS number of 90192-98-6 .
Molecular Structure Analysis
The molecular structure of 6-Heptyn-2-ol, ®- consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms are not provided in the search results.Scientific Research Applications
Applications in Flavor and Fragrance Industry
Optical Activity in Fragrance Compounds : The R-enantiomer of 6-Heptyltetrahydropyran-2-one, a derivative of (R)-6-Heptyn-2-ol, is known for its strong, fruity flavor, whereas its S-enantiomer exhibits a softer, sweeter aroma, akin to apricot. This showcases the compound's significance in the flavor and fragrance industry, where such nuances in scent and taste are crucial (Nemoto et al., 2007).
Applications in Antioxidant and Radical Scavenging
Antioxidant and Radical Scavenging Activity : 2,6-Dimethyl-5-hepten-2-ol, a structural analogue of 6-Heptyn-2-ol, (R)-, exhibits significant peroxyl-radical-scavenging activity, making it a potent antioxidant. It's comparable to linalool, a well-known antioxidant among monoterpene alcohols. This activity was confirmed through experimental and theoretical methods, highlighting the compound's potential in applications requiring antioxidant properties (Stobiecka et al., 2016).
Properties
IUPAC Name |
(2R)-hept-6-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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